9-(3,5-dimethylphenyl)-3-heptyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(3,5-dimethylphenyl)-3-heptyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a pyrimido[2,1-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-dimethylphenyl)-3-heptyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo condensation reactions followed by cyclization to form the pyrimido[2,1-f]purine core. The reaction conditions may involve the use of strong acids or bases, elevated temperatures, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
9-(3,5-dimethylphenyl)-3-heptyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaH in DMF with alkyl halides at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor agonists/antagonists. These studies can lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound and its derivatives are investigated for their potential to treat various diseases, including cancer and infectious diseases. Their ability to interact with specific molecular targets makes them promising candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 9-(3,5-dimethylphenyl)-3-heptyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar core structure and are studied for their potential as CDK2 inhibitors.
Uniqueness
What sets 9-(3,5-dimethylphenyl)-3-heptyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione apart is its specific substitution pattern, which can lead to unique interactions with molecular targets and distinct biological activities. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C25H35N5O2 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
9-(3,5-dimethylphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H35N5O2/c1-6-7-8-9-10-11-28-23(31)21-22(27(5)25(28)32)26-24-29(15-19(4)16-30(21)24)20-13-17(2)12-18(3)14-20/h12-14,19H,6-11,15-16H2,1-5H3 |
InChI Key |
APNJYMZQSPAQSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC(=C4)C)C)C)N(C1=O)C |
Origin of Product |
United States |
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